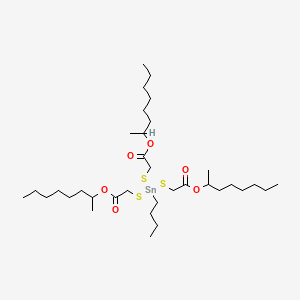

Butyltin tris(isooctyl mercaptoacetate)

Übersicht

Beschreibung

Butyltin tris(isooctyl mercaptoacetate) is an organotin compound widely used as a stabilizer in the production of polyvinyl chloride (PVC). This compound is known for its ability to inhibit the degradation of PVC by reacting with hydrochloric acid released during the processing of PVC, thereby preventing further elimination reactions that lead to discoloration and brittleness .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of butyltin tris(isooctyl mercaptoacetate) typically involves the reaction of mono-n-butyltin trichloride and di-n-butyltin dichloride with isooctyl mercaptoacetate and sodium sulfide . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

Dissolution: Mono-n-butyltin trichloride and di-n-butyltin dichloride are dissolved in an appropriate solvent.

Reaction: Isooctyl mercaptoacetate and sodium sulfide are added to the solution, and the mixture is stirred at a specific temperature to facilitate the reaction.

Purification: The reaction mixture is purified to isolate butyltin tris(isooctyl mercaptoacetate) as a clear yellow liquid.

Industrial Production Methods

In industrial settings, the production of butyltin tris(isooctyl mercaptoacetate) follows a similar synthetic route but on a larger scale. The process is optimized to maximize yield and purity while minimizing environmental impact. The use of advanced reactors and purification techniques ensures the efficient production of high-quality butyltin tris(isooctyl mercaptoacetate) .

Analyse Chemischer Reaktionen

Types of Reactions

Butyltin tris(isooctyl mercaptoacetate) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of tin oxides.

Reduction: It can also undergo reduction reactions, although these are less common.

Substitution: The mercaptoacetate groups can be substituted with other ligands, altering the properties of the compound.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reducing Agents: Reducing agents such as sodium borohydride can be used.

Substitution Reactions: These reactions often require catalysts and specific solvents to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of tin oxides, while substitution reactions can yield a variety of organotin compounds with different properties .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. PVC Stabilization

- Role : Butyltin tris(isooctyl mercaptoacetate) is primarily used as a stabilizer in PVC manufacturing. It prevents degradation by reacting with hydrochloric acid released during processing, thus inhibiting discoloration and brittleness.

- Impact : This stabilization extends the lifespan of PVC products, making it essential in construction materials, automotive components, and consumer goods.

2. Biochemical Studies

- Mechanism : The compound's ability to interact with biological molecules allows it to be utilized in biochemical studies, particularly in understanding the behavior of organotin compounds within biological systems.

- Research Focus : Investigations are ongoing into its potential as an antifungal and antibacterial agent, leveraging its chemical properties for therapeutic applications.

3. Industrial Applications

- Catalysis : Beyond its role in PVC stabilization, butyltin tris(isooctyl mercaptoacetate) is employed as a catalyst in various chemical reactions, including esterification and condensation processes .

- Polymer Production : It is also used in producing other polymers and as an additive in adhesives and sealants .

Health and Safety Considerations

The use of organotin compounds, including butyltin tris(isooctyl mercaptoacetate), raises health concerns due to their potential toxicity. Regulatory bodies recommend monitoring exposure levels to minimize adverse effects on human health. For instance, the American Conference of Governmental Industrial Hygienists (ACGIH) has established threshold limit values for organic tin compounds to mitigate risks associated with long-term exposure .

Case Studies

- PVC Degradation Studies : Research has shown that butyltin tris(isooctyl mercaptoacetate) effectively inhibits PVC degradation under various environmental conditions, confirming its role as a vital stabilizer in commercial applications .

- Toxicological Assessments : Studies assessing the acute toxicity of organotin compounds indicate that while they have low acute toxicity levels, prolonged exposure can lead to significant health risks, necessitating careful handling and regulation .

Wirkmechanismus

The primary mechanism by which butyltin tris(isooctyl mercaptoacetate) exerts its effects is through its interaction with hydrochloric acid released during the processing of PVC. The compound reacts with hydrochloric acid to form organotin chlorides, which do not catalyze further elimination reactions. This prevents the degradation of PVC and maintains its structural integrity . Additionally, the mercaptoacetate groups can substitute chloride ions at reactive sites, further stabilizing the polymer .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Di-n-octyltin bis(isooctyl mercaptoacetate): Another organotin compound used as a PVC stabilizer.

Mono-n-octyltin tris(isooctyl mercaptoacetate): Similar in structure and function to butyltin tris(isooctyl mercaptoacetate).

Uniqueness

Butyltin tris(isooctyl mercaptoacetate) is unique due to its specific combination of butyltin and isooctyl mercaptoacetate groups, which provide optimal stabilization properties for PVC. Its ability to react with hydrochloric acid and substitute chloride ions at reactive sites makes it particularly effective in preventing PVC degradation .

Biologische Aktivität

Butyltin tris(isooctyl mercaptoacetate) is a member of the organotin compound family, which has garnered attention due to its biological activity and potential environmental impact. This article explores its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of Organotin Compounds

Organotin compounds, including butyltin derivatives, are widely used in various industrial applications such as antifouling paints and as stabilizers in plastics. However, their biological activity raises concerns regarding toxicity and environmental persistence.

Biological Activity

Mechanisms of Action:

Butyltin compounds have been shown to interact with biological systems primarily through the following mechanisms:

- Cytotoxicity: Butyltin compounds can suppress the cytotoxic activity of human natural killer (NK) cells, which play a crucial role in the immune response against tumors and infections .

- Endocrine Disruption: These compounds exhibit endocrine-disrupting properties, affecting hormonal balance and potentially leading to reproductive and developmental issues .

Toxicological Profile:

The toxicological profile of butyltin tris(isooctyl mercaptoacetate) includes:

- Acute Toxicity: Organotin compounds can cause irritation to the skin and eyes upon contact. In animal studies, high doses have resulted in significant mortality .

- Chronic Effects: Long-term exposure has been associated with liver damage and reproductive toxicity in various animal models .

Case Studies

-

Environmental Contamination:

A study highlighted the bioaccumulation of tributyltin (TBT) in marine organisms, indicating similar behavior for butyltin compounds. The bioconcentration factor (BCF) for TBT in marine mussels was reported at 10,500 during a 56-day accumulation phase . This suggests that butyltin tris(isooctyl mercaptoacetate) may also accumulate in aquatic organisms, raising concerns about food chain impacts. -

Human Exposure Incidents:

Historical cases of poisoning linked to organotin compounds underscore their potential health risks. For instance, a notable incident in France involved over 100 cases of poisoning attributed to TBT exposure from contaminated seafood . This highlights the need for monitoring and regulation of organotin compounds.

Data Tables

Table 1: Bioconcentration Factors (BCF) for Organotin Compounds

| Compound | BCF Range | Organism Type |

|---|---|---|

| Tributyltin | 10,500 | Marine Mussels |

| Dibutyltin | 2,300 - 11,400 | Marine Oysters |

| Monobutyltin | 1,000 - 70,000 | Mollusks |

Table 2: Toxicological Effects of Butyltin Compounds

| Effect Type | Observed Effects | Reference |

|---|---|---|

| Acute Toxicity | Skin irritation; eye irritation | |

| Chronic Toxicity | Liver damage; reproductive toxicity | |

| Immune Suppression | Reduced NK cell activity |

Research Findings

Recent studies have emphasized the importance of understanding the environmental fate and biological effects of butyltin compounds:

- Degradation Pathways: Butyltins can degrade through photolytic processes or microbial action, leading to various degradation products that may also exhibit biological activity .

- Regulatory Concerns: Due to their toxicity and persistence, many countries have begun regulating the use of organotin compounds in consumer products and industrial applications .

Eigenschaften

CAS-Nummer |

25852-70-4 |

|---|---|

Molekularformel |

C34H66O6S3Sn |

Molekulargewicht |

785.8 g/mol |

IUPAC-Name |

6-methylheptyl 2-[butyl-bis[[2-(6-methylheptoxy)-2-oxoethyl]sulfanyl]stannyl]sulfanylacetate |

InChI |

InChI=1S/3C10H20O2S.C4H9.Sn/c3*1-9(2)6-4-3-5-7-12-10(11)8-13;1-3-4-2;/h3*9,13H,3-8H2,1-2H3;1,3-4H2,2H3;/q;;;;+3/p-3 |

InChI-Schlüssel |

BEFRKDFWQCSRJO-UHFFFAOYSA-K |

SMILES |

CCCCCCC(C)OC(=O)CS[Sn](CCCC)(SCC(=O)OC(C)CCCCCC)SCC(=O)OC(C)CCCCCC |

Kanonische SMILES |

CCCC[Sn](SCC(=O)OCCCCCC(C)C)(SCC(=O)OCCCCCC(C)C)SCC(=O)OCCCCCC(C)C |

Key on ui other cas no. |

25852-70-4 |

Physikalische Beschreibung |

Butyltin-tris(isooctylmercapto acetate) is a clear yellow liquid. (NTP, 1992) |

Löslichkeit |

less than 1 mg/mL at 72° F (NTP, 1992) |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.